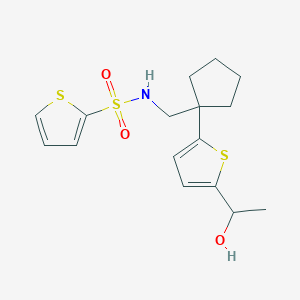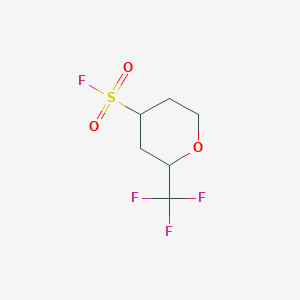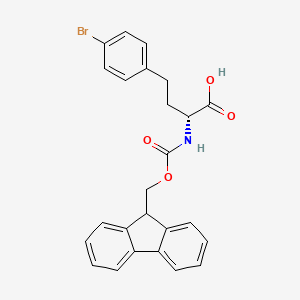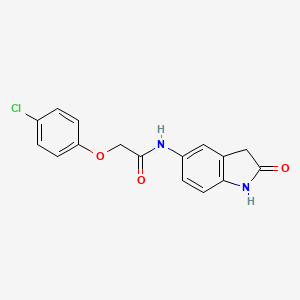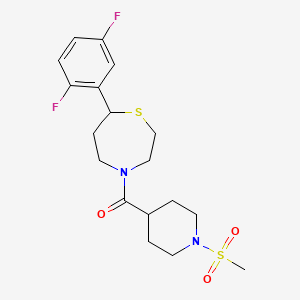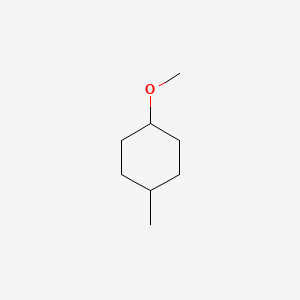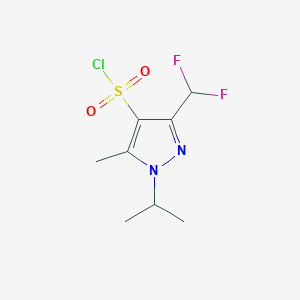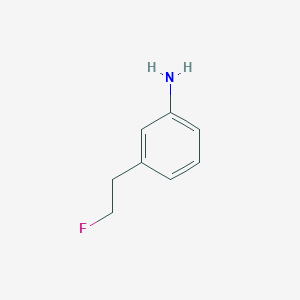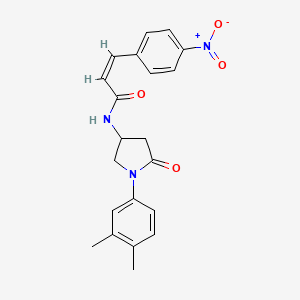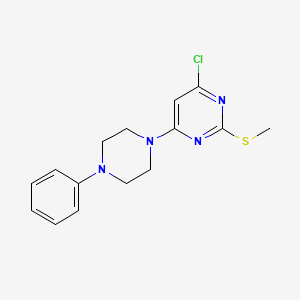
4-Chloro-2-(methylsulfanyl)-6-(4-phenylpiperazin-1-yl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-(methylsulfanyl)-6-(4-phenylpiperazin-1-yl)pyrimidine, also known as CMPP, is a novel pyrimidine derivative that has been studied for its potential pharmaceutical applications. It is a member of the pyrimidine family, which is a type of heterocyclic aromatic compound. CMPP has been found to possess a number of interesting properties, including antioxidant, anti-inflammatory, and anti-tumor activities. In addition, it has been explored for its potential use as a therapeutic agent for a variety of diseases, including cancer, Alzheimer’s disease, Parkinson’s disease, and diabetes.
Applications De Recherche Scientifique
Anti-inflammatory and Biological Activities
Pyrimidine derivatives are recognized for their diverse pharmacological effects, including antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and notably, anti-inflammatory activities. The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response against the expression and activities of several key inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and certain interleukins. A large number of pyrimidines exhibit potent anti-inflammatory effects, and detailed structure–activity relationships (SARs) of numerous pyrimidines have been discussed, providing insights for the synthesis of novel pyrimidine analogs with enhanced anti-inflammatory activities and minimal toxicity (H. Rashid et al., 2021).
Optoelectronic and Sensing Applications
Pyrimidine derivatives have been employed as recognition units for the synthesis of optical sensors due to their biological and medicinal applications. Their ability to form both coordination and hydrogen bonds makes them suitable for use as sensing probes. Recent literature from 2005 to 2020 highlights the use of various pyrimidine-based optical sensors, emphasizing their significant role in both sensing applications and their biological and medicinal relevance (Gitanjali Jindal & N. Kaur, 2021).
Anticancer Potential
Pyrimidine scaffolds have demonstrated anticancer potential across various studies, exerting their cell-killing effects through different mechanisms. This indicates their capacity to interact with diverse enzymes, targets, or receptors. The structural diversity and biological efficacy of pyrimidine-based compounds position them as promising candidates for anticancer drug development, as evidenced by numerous patents and research articles focusing on their anticancer activities (R. Kaur et al., 2014).
Synthesis and Chemical Properties
Pyrimidine derivatives, including 4-Chloro-2-(methylsulfanyl)-6-(4-phenylpiperazin-1-yl)pyrimidine, are subject to extensive research for their synthesis and chemical properties. The exploration of their synthetic pathways, reactivity, and functionalization options underlines the versatility of pyrimidine as a scaffold in medicinal chemistry. The development of novel synthetic methods and the investigation of their chemical behavior contribute significantly to the expansion of pyrimidine-based pharmaceuticals and materials (Mehul P. Parmar et al., 2023).
Propriétés
IUPAC Name |
4-chloro-2-methylsulfanyl-6-(4-phenylpiperazin-1-yl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4S/c1-21-15-17-13(16)11-14(18-15)20-9-7-19(8-10-20)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YARBVAPXJFLUHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=N1)Cl)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-({1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine](/img/structure/B2613206.png)
methanone](/img/structure/B2613207.png)
